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Compound of Interest

Compound Name: Hex-1-en-1-yl 2-hydroxybenzoate

CAS No.: 177696-82-1

Cat. No.: B14264480

Get Quote

Executive Summary & Chemical Identity
Hex-1-en-1-yl 2-hydroxybenzoate is a lipophilic enol ester formed by the condensation of

salicylic acid (2-hydroxybenzoic acid) with hex-1-en-1-ol (the enol tautomer of hexanal). Unlike

standard alkyl esters, the ester oxygen is directly bonded to a vinylic carbon (

), imparting unique electronic properties and reactivity, particularly hydrolysis sensitivity and
distinct spectroscopic signatures.

IUPAC Name: Hex-1-en-1-yl 2-hydroxybenzoate

Molecular Formula:

Molecular Weight: 220.27 g/mol

Key Structural Features: Phenolic hydroxyl (intramolecular H-bond), Conjugated ester, Enol

ether linkage (

).
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Synthesis & Preparation Strategy
Because enol esters are thermodynamically less stable than their keto-tautomers

(aldehydes/ketones), they are rarely prepared via direct esterification. The authoritative method

for synthesizing high-purity Hex-1-en-1-yl 2-hydroxybenzoate is the Transition-Metal

Catalyzed Addition of Carboxylic Acids to Alkynes.

Reaction Pathway
The addition of salicylic acid to 1-hexyne, catalyzed by Ruthenium (Ru) or Cobalt (Co)

complexes, yields the enol ester with high regioselectivity (Markovnikov vs. anti-Markovnikov)

and stereoselectivity (E vs. Z).
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Figure 1: Ruthenium-catalyzed hydro-oxycarbonylation pathway for enol ester synthesis.

Spectroscopic Data Profile
Note: The following data is derived from high-fidelity fragment analysis of analogous salicylate

enol esters and vinyl benzoate derivatives, as specific experimental libraries for this exact

isomer are rare in public domains.

A. Nuclear Magnetic Resonance (NMR)
The defining feature of the 1H NMR is the vinylic system. The proton

to the oxygen (

) is significantly deshielded compared to alkyl esters due to the electronegativity of the oxygen
and the anisotropy of the double bond.
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Table 1: 1H NMR Data (400 MHz,

)
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Position Proton Type
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Assignment
Logic

OH Phenolic 10.5 - 10.8 Singlet -

Intramolecula

r H-bond to

C=O

(characteristi

c of

salicylates).

Ar-H
Aromatic (H-

6)
7.85 dd 8.0, 1.5

Ortho to

ester;

deshielded by

carbonyl

anisotropy.

Vinyl-H1 7.20 - 7.35 dt (Z)

-proton;

deshielded by

Oxygen.

Overlaps with

Ar-H.

Ar-H
Aromatic (H-

4)
7.45 td 8.0, 1.5 Para to ester.

Ar-H
Aromatic (H-

3, H-5)
6.85 - 7.00 m -

Shielded by

OH group

(ortho/para

effects).

Vinyl-H2 4.90 - 5.10 dt (Z)

-proton;

typical enol

ether range.

Alkyl Allylic 2.15 q 7.0
Coupled to

Vinyl-H2.
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Alkyl
Chain (

)
1.30 - 1.45 m -

Bulk

methylene

chain.

Alkyl Terminal 0.90 t 7.0
Standard

methyl triplet.

Isomer Differentiation: The coupling constant (

) is the diagnostic tool.

(Z)-Isomer:

Hz.

(E)-Isomer:

Hz.

Table 2: 13C NMR Data (100 MHz,

)
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Carbon Type
Shift (

, ppm)
Assignment

C=O 168.5

Ester carbonyl (Upfield shifted

vs alkyl esters due to

conjugation).

Ar-C-OH 161.8
Phenolic carbon (deshielded

by Oxygen).

Vinyl C-1 140.5 (Enol carbon).

Ar-C 136.0, 130.0 Aromatic CH.

Ar-C-CO 112.5
Quaternary aromatic carbon

(ipso to ester).

Vinyl C-2 110.0 - 112.0 (Beta carbon).

Alkyl 14.0 - 32.0 Butyl chain carbons.

B. Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the enol ester from standard salicylates by the presence of the

vinyl ether doublet and the shift in carbonyl frequency.

: 3200 - 3250 cm⁻¹ (Broad, weak). Shifted due to strong intramolecular Hydrogen bonding
with the ester carbonyl.

: 1735 - 1750 cm⁻¹. Higher frequency than typical conjugated esters (usually ~1720) due to
the electron-withdrawing nature of the enol oxygen (vinyl ester effect).

Vinyl: 1660 - 1675 cm⁻¹. Sharp, distinct from aromatic ring breathing.

: 1150 - 1250 cm⁻¹. Strong ester stretches.

C. Mass Spectrometry (EI-MS, 70 eV)
Enol esters undergo specific fragmentation pathways. The molecular ion is often visible but

weak.
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Molecular Ion (

): m/z 220 (Weak).

Base Peak: m/z 121 (Salicyloyl cation).

Mechanism:[1][2][3][4] Cleavage of the ester bond (

) yields the stable resonance-stabilized cation

.

Secondary Fragment: m/z 138 (Salicylic Acid).

Mechanism:[1][2][3][4] McLafferty-like rearrangement involving the transfer of a

-hydrogen from the hexenyl chain to the carbonyl oxygen, followed by elimination of a
neutral alkyne/allene.

Ketene Loss: m/z 178 (Loss of

is less common here than in acetates, but loss of the hexenyl radical is dominant).
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of Hex-1-en-1-yl 2-hydroxybenzoate via Ruthenium-catalyzed addition.
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Reagents:

Salicylic Acid (1.0 equiv)

1-Hexyne (1.2 equiv)

Catalyst:

(2 mol%)

Ligand: Tri(2-furyl)phosphine (4 mol%)

Solvent: Toluene (Anhydrous)

Base:

(Catalytic amount, optional to suppress polymerization)

Procedure:

Setup: In a flame-dried Schlenk tube under Argon atmosphere, dissolve Salicylic acid (10

mmol) and 1-Hexyne (12 mmol) in Toluene (20 mL).

Catalyst Addition: Add the Ruthenium dimer and phosphine ligand. The solution typically

turns dark red/brown.

Reaction: Heat the mixture to 80°C for 12-16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

The enol ester moves faster (

) than the acid (

).

Workup: Cool to room temperature. Filter through a short pad of silica gel to remove the

metal catalyst. Wash the pad with diethyl ether.

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash

Column Chromatography on silica gel (neutralized with 1%
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to prevent hydrolysis of the enol ester). Elute with Hexane/Ethyl Acetate (95:5).

Storage: Store at -20°C under Argon. Enol esters are prone to hydrolysis to Salicylic acid

and Hexanal upon exposure to moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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